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Compound of Interest

Compound Name: rac 7-Methoxy Propranolol

Cat. No.: B027388

Get Quote

This guide provides an in-depth technical analysis of the core spectroscopic data for racemic 7-

Methoxy Propranolol. Designed for researchers, scientists, and drug development

professionals, this document moves beyond a simple data repository. It offers a detailed

exploration of the principles behind the data, outlines robust experimental protocols, and

provides expert interpretation of the spectral features. The data presented for 7-Methoxy

Propranolol is expertly predicted based on the well-established spectral characteristics of the

parent compound, propranolol, and the known electronic effects of a methoxy substituent on

the naphthalene ring system. This approach ensures a scientifically rigorous and practically

valuable resource.

Introduction: The Imperative of Spectroscopic
Characterization
In the realm of pharmaceutical sciences, the unambiguous structural elucidation and purity

assessment of an active pharmaceutical ingredient (API) are paramount. Spectroscopic

techniques provide a powerful, non-destructive suite of tools to probe the molecular

architecture of a compound like 7-Methoxy Propranolol. Each method offers a unique window

into the molecule's structure: Nuclear Magnetic Resonance (NMR) spectroscopy maps the

connectivity of atoms, Mass Spectrometry (MS) provides information on molecular weight and
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fragmentation patterns, and Infrared (IR) spectroscopy identifies functional groups. A holistic

analysis using these orthogonal techniques is essential for regulatory compliance, quality

control, and a fundamental understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It relies on the interaction of nuclear spins with an external magnetic

field. For 7-Methoxy Propranolol, both ¹H (proton) and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment
Theoretical Basis: ¹H NMR spectroscopy provides detailed information about the number of

different types of protons, their electronic environment, and their spatial relationships through

spin-spin coupling. The chemical shift (δ) of a proton is highly sensitive to the electron density

around it.

Experimental Protocol: A Self-Validating System

A robust ¹H NMR acquisition protocol is crucial for generating reliable and reproducible data.

Sample Preparation: Accurately weigh approximately 5-10 mg of rac-7-Methoxy Propranolol

and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆

is strategic as it can solubilize both the free base and potential salt forms, and its residual

solvent peak does not typically obscure key analyte signals.[1]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure

adequate signal dispersion, particularly for the aromatic protons.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment is typically sufficient.

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good

signal-to-noise ratio.
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Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative

analysis.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID),

followed by phase and baseline correction. Integrate the signals to determine the relative

number of protons for each resonance.

Predicted ¹H NMR Data for rac-7-Methoxy Propranolol

The following table outlines the predicted ¹H NMR chemical shifts for rac-7-Methoxy

Propranolol in DMSO-d₆. These predictions are based on published data for propranolol and

the expected influence of the electron-donating 7-methoxy group on the naphthalene ring.[1][2]
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration
Rationale for

Prediction

H-8 ~8.15 d 1H

Deshielded due

to proximity to

the

electronegative

oxygen of the

ether linkage.

H-5 ~7.80 d 1H

Typical downfield

shift for a

naphthalene

proton.

H-4 ~7.45 t 1H

Typical aromatic

proton in a

naphthalene

system.

H-2 ~7.35 d 1H

Upfield shift

relative to

propranolol due

to the electron-

donating effect of

the para-

methoxy group.

H-6 ~7.25 dd 1H

Upfield shift due

to the ortho-

methoxy group's

electron-donating

resonance effect.

H-3 ~7.15 t 1H

Typical aromatic

proton in a

naphthalene

system.
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-OCH₂- ~4.10 m 2H

Diastereotopic

protons of the

side chain

adjacent to the

naphthalene ring.

-CH(OH)- ~4.00 m 1H

Methine proton

of the secondary

alcohol.

-OCH₃ ~3.90 s 3H

Characteristic

singlet for a

methoxy group

on an aromatic

ring.

-NH-CH(CH₃)₂ ~3.10 m 1H

Methine proton

of the isopropyl

group.

-CH₂-NH- ~2.90 m 2H

Protons adjacent

to the secondary

amine.

-CH(CH₃)₂ ~1.25 d 6H

Doublet for the

two equivalent

methyl groups of

the isopropyl

moiety.

Interpretation of the Predicted ¹H NMR Spectrum:

The most significant deviation from the spectrum of propranolol is anticipated in the aromatic

region (δ 7.0-8.5 ppm).[2] The methoxy group at the 7-position is an electron-donating group,

which will increase the electron density at the ortho (H-6, H-8) and para (H-2) positions,

causing an upfield shift (to lower ppm values) for these protons compared to their counterparts

in propranolol. The aliphatic side-chain protons are expected to have chemical shifts and

multiplicities very similar to those of propranolol, as they are sufficiently remote from the site of

substitution.
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¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Theoretical Basis: ¹³C NMR spectroscopy provides information on the number of non-

equivalent carbon atoms in a molecule and their electronic environments. The chemical shift of

a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol:

The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with the following key

differences in acquisition parameters:

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to a

series of singlets, one for each unique carbon atom.

Number of Scans: A significantly larger number of scans is required due to the low natural

abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Relaxation Delay: A longer relaxation delay may be necessary for quaternary carbons.

Predicted ¹³C NMR Data for rac-7-Methoxy Propranolol

The predicted ¹³C NMR chemical shifts are based on data for propranolol and established

substituent effects of a methoxy group on an aromatic system.[1][3][4]
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale for Prediction

C-7 (C-OCH₃) ~158

Quaternary carbon directly

attached to the electron-

donating methoxy group,

resulting in a significant

downfield shift.

C-1 (C-O) ~154
Quaternary carbon of the ether

linkage.

C-4a ~134
Quaternary carbon at the ring

junction.

C-8a ~127
Quaternary carbon at the ring

junction.

C-5 ~126 Aromatic CH.

C-4 ~125 Aromatic CH.

C-3 ~122 Aromatic CH.

C-8 ~120

Aromatic CH, shifted slightly

upfield by the ortho-methoxy

group.

C-2 ~119
Aromatic CH, shifted upfield by

the para-methoxy group.

C-6 ~105

Aromatic CH, significantly

shielded by the ortho-methoxy

group.

-OCH₂- ~70
Aliphatic carbon of the ether

linkage.

-CH(OH)- ~68
Carbon of the secondary

alcohol.

-OCH₃ ~55
Characteristic chemical shift

for a methoxy carbon.
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-NH-CH(CH₃)₂ ~50
Methine carbon of the

isopropyl group.

-CH₂-NH- ~49
Carbon adjacent to the

secondary amine.

-CH(CH₃)₂ ~22
Methyl carbons of the isopropyl

group.

Interpretation of the Predicted ¹³C NMR Spectrum:

The key diagnostic signals for 7-Methoxy Propranolol in the ¹³C NMR spectrum are the

downfield signal for the methoxy-substituted carbon (C-7) at approximately 158 ppm and the

methoxy carbon itself around 55 ppm.[3] The electron-donating nature of the methoxy group

will cause a noticeable upfield shift for the ortho (C-6, C-8) and para (C-2) carbons compared to

propranolol, with the most pronounced effect on the ortho carbons. The chemical shifts of the

aliphatic side-chain carbons are expected to be largely unperturbed.

Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the

molecular weight of a compound and gaining structural information through its fragmentation

pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar

molecules like 7-Methoxy Propranolol, typically producing the protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves the fragmentation of this precursor ion to yield

characteristic product ions.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of rac-7-Methoxy Propranolol (e.g., 1-10

µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of

formic acid to promote protonation.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a triple

quadrupole or ion trap instrument.
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Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

low flow rate (e.g., 5-10 µL/min).

MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated

molecular ion [M+H]⁺.

MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and subject it to collision-induced

dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to

generate a product ion spectrum.

Predicted Mass Spectrometry Data for rac-7-Methoxy Propranolol

The molecular formula for 7-Methoxy Propranolol is C₁₇H₂₃NO₃, with a monoisotopic mass of

289.1678 g/mol .

Ion Predicted m/z Identity

Precursor Ion 290.1751 [M+H]⁺

Product Ion 1 116.1069 [C₆H₁₄N]⁺

Product Ion 2 173.0603 [C₁₁H₉O₂]⁺

Interpretation of the Predicted Mass Spectrum:

The full scan ESI-MS spectrum is expected to show a prominent peak at m/z 290.1751,

corresponding to the protonated molecule [M+H]⁺. The MS/MS fragmentation pattern is

predicted to be dominated by the cleavage of the propanolamine side chain, similar to the

fragmentation of propranolol.[5][6][7][8] The most characteristic fragmentation is the cleavage

of the C-C bond between the hydroxyl-bearing carbon and the adjacent methylene group,

leading to the formation of the stable iminium ion at m/z 116.1069. This fragment is a hallmark

of the N-isopropylamino-2-hydroxypropyl side chain. The other major fragment would

correspond to the 7-methoxynaphthyloxy moiety, which would likely be observed as a radical

cation or a related species around m/z 173.0603.

Infrared (IR) Spectroscopy
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Theoretical Basis: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a

molecule, which excites molecular vibrations such as stretching and bending of chemical

bonds. The frequencies of these vibrations are characteristic of the types of bonds and

functional groups present in the molecule.

Experimental Protocol:

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount

of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the

solid sample is placed directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr

pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software

automatically ratios the sample spectrum against the background to produce the final

absorbance or transmittance spectrum.

Predicted IR Data for rac-7-Methoxy Propranolol

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3300-3400 O-H stretch (alcohol) Broad, Strong

3100-3300 N-H stretch (secondary amine) Broad, Medium

2850-3000 C-H stretch (aliphatic) Strong

1600, 1580, 1500 C=C stretch (aromatic) Medium-Strong, Sharp

1250-1270
C-O-C stretch (aryl alkyl ether,

asymmetric)
Strong

1030-1050
C-O-C stretch (aryl alkyl ether,

symmetric)
Medium

1100-1120
C-O stretch (secondary

alcohol)
Strong
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Interpretation of the Predicted IR Spectrum:

The IR spectrum of 7-Methoxy Propranolol is expected to display several characteristic

absorption bands.[9][10][11] A broad band in the region of 3300-3400 cm⁻¹ is indicative of the

O-H stretching of the secondary alcohol, likely broadened by hydrogen bonding. The N-H

stretch of the secondary amine will appear in a similar region, often as a less intense, broader

signal. Strong absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the

aliphatic side chain and the methoxy group. The presence of the naphthalene ring will be

confirmed by characteristic C=C stretching vibrations around 1500-1600 cm⁻¹. Crucially, the

ether linkages will give rise to strong C-O stretching bands. The aryl alkyl ether of the

naphthyloxy group is expected to show a strong asymmetric stretch around 1250 cm⁻¹, and the

C-O stretch of the secondary alcohol will be visible around 1100 cm⁻¹. The additional methoxy

group will contribute to the complexity in the C-O stretching region.

Integrated Spectroscopic Workflow and Data
Relationship
The synergistic use of these spectroscopic techniques provides a comprehensive and self-

validating system for the characterization of rac-7-Methoxy Propranolol.

Sample Preparation

Data Interpretation

rac-7-Methoxy Propranolol

NMR Spectroscopy
(¹H & ¹³C) aliquots

Mass Spectrometry
(ESI-MS/MS)

 aliquots

Infrared Spectroscopy
(FTIR)

 aliquots

Connectivity
(H-C Skeleton)

Molecular Weight
 & Fragmentation

Functional Groups
(OH, NH, C-O)

Definitive Structure
 & Purity Assessment

Click to download full resolution via product page
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Caption: Integrated workflow for the spectroscopic characterization of rac-7-Methoxy

Propranolol.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for rac-7-Methoxy Propranolol. By integrating predicted data from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and Infrared Spectroscopy with robust, field-proven experimental protocols, this

document serves as an authoritative resource for researchers in drug development and quality

control. The causality-driven interpretations and the emphasis on self-validating systems

underscore the scientific integrity required for the thorough characterization of pharmaceutical

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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